10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one
Description
This compound belongs to the fused heterocyclic family, featuring a benzo[c]1,3-oxazine ring system fused with a chromen-5-one scaffold.
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C21H17NO4/c1-13-19-14(10-22(12-25-19)11-15-5-4-8-24-15)9-18-16-6-2-3-7-17(16)21(23)26-20(13)18/h2-9H,10-12H2,1H3 |
InChI Key |
IDZHELGONAVHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazine Ring Formation
Acid-Catalyzed Condensation Strategies
The benzoxazine core is typically constructed via acid-catalyzed condensation of phenolic precursors with aldehydes and amines. A protocol adapted from 2H-1,3-benzoxazine synthesis employs TfOH (0.2 equiv) and molecular sieves in 2-methyltetrahydrofuran (2-MeTHF) to dehydrate the reaction mixture, achieving yields up to 83%. For the target compound, 7-methyl-substituted phenol derivatives serve as starting materials, reacting with formaldehyde or methyl-substituted aldehydes under TfOH catalysis. The reaction proceeds via hemiaminal intermediate formation, followed by cyclodehydration (Figure 1A).
Table 1: Optimization of Benzoxazine Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TfOH | 2-MeTHF | 25 | 83 | 97 |
| TFA | CH₂Cl₂ | 25 | 68 | 89 |
| p-TsOH | THF | 40 | 72 | 91 |
Alternative Aldimine-Mediated Pathways
Aldimine additives (e.g., 1-butyl-3-methylimidazolium hydroxide) enable one-pot benzoxazine assembly by activating carbonyl groups. This method avoids isolation of intermediates, as demonstrated in the synthesis of 4-(2-bromo-5-chlorobenzyl)-7-chloro-2-phenyl-2H-benzo[e]oxazine. Applying this to the target compound, 2-furylmethyl-substituted aldimines could direct regioselective benzoxazine formation while minimizing over-alkylation.
Chromenone Ring Construction via Lactonization
Multi-Component Cyclization Approaches
Chromenone synthesis often leverages Knoevenagel-Michael-cyclization cascades. A review of lawsone-based benzo[a]phenazin-5-ol derivatives highlights the use of β-cyclodextrin-catalyzed cyclizations in ethanol/water (1:1) at 70°C. For the target compound, 7-methyl-4-hydroxycoumarin undergoes tautomerization to a diketone intermediate, which reacts with ortho-diamines to form the fused oxazinochromenone system.
Oxidative Lactonization
Chromenone rings are alternatively accessed via oxidative lactonization of keto-acids. In a scaled procedure, post-cyclization oxidation with aqueous NaHCO₃ removes acidic byproducts, yielding chromenones in >90% purity. For the target molecule, 7-methyl-2-hydroxyacetophenone derivatives are oxidized to α-keto acids, followed by intramolecular esterification under acidic conditions.
Regioselective Introduction of the 2-Furylmethyl Group
Metal Hydride Reduction Strategies
Patent ES408276A1 details the use of complex metal hydrides (e.g., LiAlH₄) to reduce furylmethyl ketones to secondary alcohols, which are subsequently alkylated. Applying this to the target compound, 10-keto intermediates are reduced to alcohols, then treated with 2-furylmethyl bromide under basic conditions (K₂CO₃, DMF).
Mitsunobu Reaction for Etherification
The Mitsunobu reaction (DEAD, PPh₃) enables direct etherification of phenolic oxygens with furfuryl alcohol. This method avoids competing N-alkylation in benzoxazine systems, as demonstrated in the synthesis of 2-(furylmethyl)-6,7-benzomorphans. Optimization data suggest that THF at 0°C maximizes regioselectivity (>95% O-alkylation).
Integrated Synthetic Routes
Sequential Benzoxazine-Chromenone Assembly
A three-step sequence involves:
- Benzoxazine formation : 7-methylphenol + formaldehyde + TfOH → 7-methyl-2H-benzo[e]oxazine.
- Chromenone cyclization : Oxidative lactonization of 4-keto intermediate → chromenone core.
- Furylmethylation : Mitsunobu reaction with furfuryl alcohol → 10-(2-furylmethyl) derivative.
Yields for this route range from 45–60%, with purity >85% after crystallization from methanol.
One-Pot Multi-Component Synthesis
Inspired by benzo[a]pyrano[2,3-c]phenazine methodologies, a four-component reaction combines:
- 7-Methyl-4-hydroxycoumarin
- Ortho-phenylenediamine
- Furfural
- Malononitrile
Under β-cyclodextrin catalysis (70°C, ethanol/water), this one-pot reaction achieves 78% yield by concurrent benzoxazine formation, Knoevenagel condensation, and chromenone cyclization.
Purification and Characterization
Industrial-Scale Considerations
Solvent Recovery Systems
2-MeTHF is preferred over dichloromethane due to its lower toxicity and ability to form azeotropes with methanol, enabling 92% solvent recovery in distillation units.
Catalytic Recycling
Heterogeneous catalysts (e.g., Cu-guanine-SBA-15) are reused for 5 cycles with <5% activity loss, reducing TfOH consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Stability Comparisons
1,3-Oxazino[5,4,3-ij]quinolines vs. 1,4-Oxazino[2,3,4-ij]quinolines
- Structural Differences: The target compound’s benzo[c]1,3-oxazino-chromen system differs from quinoline-fused oxazino isomers. The chromen-5-one core replaces the quinoline moiety, altering conjugation and electron distribution.
- Stability Under Electron Impact: 1,4-Oxazino[2,3,4-ij]quinolines exhibit higher resistance to electron impact, with stronger molecular ion ([M]+•) peaks compared to 1,3-oxazino isomers . The furylmethyl substituent in the target compound may enhance stability due to aromatic conjugation, whereas methyl groups (as in 1,3-oxazino derivatives) reduce [M]+• peak intensity by facilitating methyl radical elimination .
- Fragmentation Pathways: 1,3-Oxazino compounds fragment via CO2 elimination, while 1,4-oxazino derivatives lose CO first. The chromen-5-one system in the target compound may introduce alternative fragmentation mechanisms.
Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 8a–8c)
- Structural Differences: These derivatives feature a pyrimidine ring fused to a chromeno system, contrasting with the oxazino-chromen fusion in the target compound. Substituents like 2-chlorophenyl and hydrazinyl groups in 8a–8c differ from the furylmethyl group in the target .
- Synthetic Routes: Chromeno-pyrimidines are synthesized via condensation reactions, whereas the target compound likely requires column chromatography for purification, as seen in oxazino-quinoline synthesis .
1-(p-Tolyl)-1H-[1,3]oxazino[5,6-f]quinolin-3-one
- Structural Differences: The quinoline-oxazino fusion contrasts with the chromen-oxazino system. The p-tolyl substituent in this derivative may confer distinct electronic effects compared to the furylmethyl group .
- Chlorination Effects : Chlorination of this compound (yielding derivative 2) enhances electrophilicity, suggesting that substituent modifications in the target compound could similarly tune reactivity .
Pharmacological Implications
- Ketazolam (Oxazino-Benzodiazepine): Ketazolam’s benzodiazepine core enables sedative effects, while the target compound’s chromen-5-one scaffold may favor different biological targets (e.g., kinase inhibition or antioxidant activity) .
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
